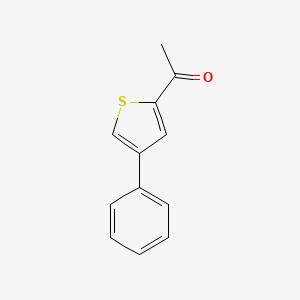

1-(4-Phenylthiophen-2-yl)ethan-1-one

Description

Evolution of Thiophene-Based Heterocycles in Contemporary Organic Synthesis

Thiophene (B33073), a five-membered, sulfur-containing aromatic heterocycle, has become a cornerstone in the field of organic synthesis. numberanalytics.comnih.gov Its unique electronic properties and versatile reactivity make it a valuable building block for creating complex molecular architectures. numberanalytics.com Historically, the synthesis of thiophene derivatives often relied on classical condensation reactions like the Paal–Knorr and Gewald reactions. nih.gov While foundational, these methods can be limited by harsh reaction conditions and may not be compatible with a wide range of functional groups. nih.gov

The contemporary era of organic synthesis has witnessed a significant evolution, with the development of more sophisticated and efficient methods for constructing thiophene rings. nih.govresearchgate.net Modern strategies increasingly focus on the regioselective synthesis of substituted thiophenes from acyclic precursors, particularly through the heterocyclization of functionalized alkynes. nih.govresearchgate.net These innovative approaches, often catalyzed by metals, offer an atom-economical pathway to the thiophene core, allowing for precise control over the substitution pattern in a single step. researchgate.net Furthermore, advanced techniques such as cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) and direct C-H bond activation have revolutionized the functionalization of the thiophene ring itself. numberanalytics.com These methods enable the incorporation of thiophene moieties into larger, more complex structures, including oligothiophenes, macrocycles, and fused heterocyclic systems with applications in pharmaceuticals and materials science. numberanalytics.com

Significance of Acetyl Phenylthiophene Motifs in Interdisciplinary Research

The acetyl phenylthiophene motif, which combines a phenyl group, a thiophene ring, and an acetyl group (a methyl ketone), represents a particularly important structural class. The acetyl group is a key functional handle in organic chemistry. The ketone's carbonyl group can participate in a wide array of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions, making it an invaluable synthon for elaborating molecular complexity.

Within enzymatic and biological contexts, acetyl-coenzyme A (acetyl-CoA) is a central metabolite, and enzymes that recognize and process acetyl groups, such as acetyl-CoA synthetase, are fundamentally important. nih.gov While 1-(4-phenylthiophen-2-yl)ethan-1-one is not a biological substrate, the acetyl motif it contains is a classic bioisostere and a recognized pharmacophore. The combination of the planar, aromatic phenyl and thiophene rings creates a rigid scaffold that can be tailored for specific interactions with biological targets or for tuning the electronic properties of organic materials. The phenylthiophene framework itself is a key component in many functional organic molecules, and the addition of an acetyl group provides a crucial point for further chemical diversification.

Current Research Landscape for Functionalized Phenylthiophenes

The research landscape for functionalized phenylthiophenes is dynamic and expansive, driven by their utility as intermediates and as active components in a variety of advanced applications. nih.gov Substituted thiophenes are integral to materials science, coordination chemistry, and pharmacology. nih.govresearchgate.net In materials science, thiophene-based polymers and oligomers are investigated for their conductive and semi-conductive properties, finding use in organic electronics like field-effect transistors (OFETs) and organic photovoltaics (OPVs).

In medicinal chemistry, the thiophene ring is recognized as a privileged scaffold, appearing in numerous FDA-approved drugs. nih.govpitt.edu Researchers are actively exploring novel thiophene derivatives, including complex fused systems like thienopyridones and thienopyrimidines, as potential therapeutic agents, particularly in oncology. pitt.edu The synthesis of these functionalized molecules often involves multi-step sequences where cross-coupling reactions and intramolecular cyclizations are key transformations. mdpi.com For instance, the synthesis of a 1,2-dihydro-3H-pyrrol-3-one derivative utilizes a phenyl- and thiophene-containing aminoacetylenic ketone as a key precursor, highlighting the role of these motifs as building blocks for more complex heterocyclic systems. mdpi.com

Scope and Objectives of Research on this compound

The specific compound, this compound, serves as a representative example of the acetyl phenylthiophene class. Its structure features a phenyl group attached at the 4-position of the thiophene ring and an acetyl group at the 2-position. This substitution pattern fixes the relative orientation of the functional groups and provides a well-defined molecular architecture for study.

The primary objective of research focused on this molecule is to characterize its fundamental chemical and physical properties, explore efficient synthetic routes, and utilize it as a versatile intermediate for the creation of more complex derivatives. Understanding its spectroscopic and structural characteristics provides a baseline for predicting the properties of related compounds. As an intermediate, it is a valuable starting material for synthesizing a range of derivatives by modifying the acetyl group or by further functionalizing the aromatic rings, leading to new compounds for evaluation in medicinal chemistry and materials science. chemicalbook.com

Detailed Research Findings

Chemical and Physical Properties

The properties of this compound have been determined through computational modeling and experimental data, providing a foundational understanding of the molecule.

Data sourced from PubChem (CID 4052210) and other chemical databases. chemicalbook.comnih.gov

| Property | Value |

| Molecular Formula | C₁₂H₁₀OS |

| Molecular Weight | 202.27 g/mol nih.gov |

| IUPAC Name | 1-(4-phenylthiophen-2-yl)ethanone |

| CAS Number | 35294-37-2 chemicalbook.comnih.gov |

| Appearance | Data not available |

| XLogP3 | 3.4 nih.gov |

| Hydrogen Bond Donor Count | 0 nih.gov |

| Hydrogen Bond Acceptor Count | 1 nih.gov |

| Rotatable Bond Count | 2 nih.gov |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound.

Data sourced from SpectraBase. spectrabase.com

| Spectrum Type | Description |

| ¹³C NMR | Spectrum available, indicating the unique carbon environments within the molecule. spectrabase.com |

| Mass Spectrometry (GC-MS) | Spectrum available, which would show the molecular ion peak and characteristic fragmentation patterns. spectrabase.com |

Structure

3D Structure

Properties

IUPAC Name |

1-(4-phenylthiophen-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c1-9(13)12-7-11(8-14-12)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGPMAEGGTASVJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CS1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 1 4 Phenylthiophen 2 Yl Ethan 1 One and Analogues

Strategic Approaches to Acetyl Thiophene (B33073) Ring Functionalization

The functionalization of a pre-existing acetyl thiophene ring is a primary strategy for the synthesis of 1-(4-phenylthiophen-2-yl)ethan-1-one. This involves the selective introduction of a phenyl group onto the thiophene core.

Direct C-H Acylation and Phenylation Techniques

Direct C-H functionalization is an increasingly important and atom-economical approach in organic synthesis. unipd.it In the context of thiophene chemistry, direct acylation can be achieved using various catalysts. For instance, glauconite, a naturally occurring mineral, has been shown to effectively catalyze the acylation of thiophenes, offering a straightforward method for introducing the acetyl group. google.com Another approach involves the use of zinc halides as catalysts for the acylation of thiophenes and furans. google.com

The arylation of 2-acetylthiophene (B1664040) can be accomplished through reactions like the Meerwein arylation. The reaction of 2-acetylthiophene with arenediazonium chlorides in the presence of a copper chloride catalyst yields 2-acetyl-5-arylthiophenes. osi.lv Palladium-catalyzed direct C-H activation has also been extensively studied for the functionalization of heteroaromatic compounds, including thiophenes. mdpi.com These methods allow for the direct coupling of aryl halides with the thiophene ring, providing a pathway to phenyl-substituted thiophenes. unipd.itmdpi.com The development of flow chemistry techniques for direct arylation of thiophenes has further improved the efficiency and scalability of these processes. researchgate.net

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille) for Phenyl Group Introduction

Cross-coupling reactions are powerful and widely used methods for forming carbon-carbon bonds, and they are central to the synthesis of this compound and its analogues.

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between organoboronic acids or esters and organic halides or triflates. youtube.com This reaction is well-suited for the synthesis of aryl-substituted thiophenes due to its mild reaction conditions and the commercial availability of a wide range of boronic acids. youtube.commdpi.com For example, 4-arylthiophene-2-carbaldehydes have been synthesized in good yields via the Suzuki-Miyaura coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids or esters. mdpi.com Similarly, this reaction has been used to synthesize 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene. youtube.com The efficiency of the Suzuki-Miyaura reaction can be enhanced by using specific catalyst systems, such as those employing bulky, electron-rich phosphine (B1218219) ligands. nih.gov

The Stille reaction is another important palladium-catalyzed cross-coupling reaction that utilizes organotin compounds (organostannanes) as the coupling partners for organic halides or pseudohalides. organic-chemistry.orgwikipedia.org It is a versatile method for creating C-C bonds and has been applied to the synthesis of thiophene/aryl analogues. tandfonline.comlibretexts.org The reaction is compatible with a wide variety of functional groups and has been used in the synthesis of complex molecules. orgsyn.org However, a significant drawback of the Stille reaction is the toxicity of the organotin reagents. organic-chemistry.orgwikipedia.org

Table 1: Comparison of Suzuki-Miyaura and Stille Cross-Coupling Reactions for Phenylthiophene Synthesis

| Feature | Suzuki-Miyaura Coupling | Stille Coupling |

| Organometallic Reagent | Organoboronic acids/esters | Organostannanes |

| Toxicity of Reagent | Generally low | High |

| Reaction Conditions | Mild, typically requires a base | Mild, but can be sensitive |

| Functional Group Tolerance | Excellent | Very good |

| Byproducts | Boron-based, generally easy to remove | Tin-based, can be difficult to remove |

Cyclization and Annulation Strategies for Thiophene Core Formation

Instead of functionalizing a pre-existing thiophene ring, the target molecule can be constructed by forming the thiophene ring itself through cyclization or annulation reactions. These methods often provide a high degree of control over the substitution pattern of the final product.

A variety of cyclization strategies have been developed for the synthesis of substituted thiophenes. acs.orgmdpi.com One common approach involves the reaction of 1,3-dicarbonyl compounds or their equivalents with a sulfur source. youtube.com For instance, the Gewald reaction involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base to form a polysubstituted aminothiophene. derpharmachemica.com

Annulation reactions, where a new ring is fused onto an existing one, are also powerful tools for thiophene synthesis. For example, sodium sulfide (B99878) can promote thiophene annulation reactions to create acene(di)thiophenes. acs.org Another innovative method involves the ring-opening and annulation of cyclopropyl (B3062369) ethanols with potassium sulfide to produce thiophene aldehydes. rsc.orgrsc.org

Metal-free approaches have also gained prominence. The reaction of 1,3-diynes with sodium hydrosulfide (B80085) provides a route to 2,5-disubstituted thiophenes under mild conditions. rsc.org Similarly, the reaction of substituted buta-1-enes with potassium sulfide allows for the synthesis of thiophenes through the cleavage of multiple C-H bonds. organic-chemistry.org

Catalytic Systems in Compound Derivatization

The derivatization of the this compound scaffold relies heavily on various catalytic systems to achieve high efficiency and selectivity.

Transition Metal-Catalyzed Processes

Transition metals, particularly palladium, play a pivotal role in the synthesis and derivatization of thiophene-containing compounds. kfupm.edu.saresearchgate.net As discussed in section 2.1.2, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Stille reactions are fundamental. mdpi.comyoutube.comwikipedia.orgtandfonline.com

Beyond cross-coupling, transition metals catalyze a range of other transformations. For example, palladium catalysts can be used for the direct C-H arylation of thiophenes. mdpi.comorganic-chemistry.org Rhodium has been used to catalyze the transannulation reaction between 1,2,3-thiadiazoles and alkynes to produce highly substituted thiophenes. researchgate.net Copper-catalyzed reactions are also employed, such as the tandem S-alkenylation of potassium sulfide with 1,4-diiodo-1,3-dienes. organic-chemistry.org

The choice of ligand is often crucial in these transition metal-catalyzed reactions, influencing the catalyst's activity, selectivity, and stability. orgsyn.org

Organocatalytic and Metal-Free Synthetic Pathways

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods, leading to a surge in interest in organocatalysis and metal-free reactions. mdpi.com

Organocatalysis utilizes small organic molecules to catalyze chemical transformations. researchgate.net This approach has been successfully applied to the synthesis of thiophene derivatives. For example, organocatalytic domino reactions have been developed for the asymmetric synthesis of tetrahydrothiophenes. researchgate.net Chiral thiourea (B124793) catalysts have been used in the asymmetric [3+3] annulation of N-(benzo[b]thiophen-2-yl)-sulfonamide with 2-alkynyl cycloenones to produce polycyclic benzo[b]thiophene derivatives with high enantioselectivity. rsc.org

Metal-free synthetic pathways offer an alternative to traditional transition metal-catalyzed reactions, avoiding the potential for metal contamination in the final products. organic-chemistry.org Several metal-free methods for thiophene synthesis have been developed. These include the dehydration and sulfur cyclization of alkynols with elemental sulfur, initiated by a trisulfur (B1217805) radical anion. acs.orgorganic-chemistry.org The reaction of 1,3-diynes with sodium hydrosulfide is another example of a metal-free heterocyclization. rsc.org Furthermore, the synthesis of thiophenes from substituted buta-1-enes and potassium sulfide proceeds without the need for a transition metal catalyst. organic-chemistry.org

Green Chemistry Principles in Synthetic Route Optimization

The traditional synthesis of aryl thienyl ketones, including this compound, often relies on classical methods such as the Friedel-Crafts acylation. This typically involves the use of a stoichiometric amount of a Lewis acid catalyst, like aluminum chloride (AlCl₃), and volatile organic solvents, which raises environmental concerns due to the generation of significant waste and the use of hazardous materials. The optimization of synthetic routes for such compounds is increasingly guided by the principles of green chemistry, aiming to reduce the environmental footprint of chemical manufacturing.

Key strategies for a greener synthesis of this compound and its analogues include the use of heterogeneous catalysts, alternative energy sources, and environmentally benign solvent systems. Solid acid catalysts, for instance, can replace homogeneous Lewis acids, offering advantages such as easier separation from the reaction mixture, reusability, and reduced waste generation.

Furthermore, the application of microwave irradiation as an alternative energy source can dramatically shorten reaction times, often leading to higher yields and cleaner reaction profiles. mdpi.com This technique, combined with solvent-free conditions or the use of green solvents like ionic liquids or water, represents a significant step towards more sustainable chemical processes. mdpi.com Biotechnological routes, employing enzymes or whole microorganisms, offer a frontier in green synthesis, providing high selectivity under mild conditions and minimizing waste, a strategy that has been successfully applied to the production of various complex molecules. scielo.brresearchgate.net

The following table provides a comparative overview of a traditional versus a green-optimized synthetic approach for the acylation step in the synthesis of this compound.

Table 1: Comparison of Traditional and Green Synthetic Routes for Acylation

| Parameter | Traditional Friedel-Crafts Acylation | Green-Optimized Acylation |

|---|---|---|

| Catalyst | Stoichiometric AlCl₃ | Catalytic amount of a reusable solid acid (e.g., Zeolite) |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Solvent-free or green solvents (e.g., Ionic Liquids) |

| Energy Input | Conventional heating for several hours | Microwave irradiation for minutes |

| Waste Generation | High (hydrolyzed catalyst and solvent waste) | Low (catalyst is recycled) |

| Atom Economy | Lower | Higher |

Chemo- and Regioselectivity in Synthesis of Advanced Derivatives

The synthesis of advanced derivatives of this compound for various applications requires precise control over the chemical reactivity of different positions within the molecule. The core structure presents multiple sites for functionalization: the C3 and C5 positions of the thiophene ring, the phenyl ring, and the acetyl group. Achieving chemo- and regioselectivity is paramount to constructing complex molecules with desired properties.

Regioselectivity in electrophilic substitution reactions on the 4-phenylthiophene core is governed by the directing effects of the existing substituents. The acetyl group at the C2 position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack and directs incoming electrophiles primarily to the C5 position. Conversely, reactions on the phenyl ring are also possible, where substitution patterns will be influenced by the thiophene moiety.

Chemoselectivity , the ability to react with one functional group in the presence of others, is crucial when multiple reactive sites exist. For instance, functionalizing the phenyl ring without affecting the thiophene ring, or vice versa, requires careful selection of reagents and reaction conditions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating advanced derivatives. researchgate.net These reactions allow for the selective formation of new carbon-carbon bonds, for example, by coupling a halogenated derivative of this compound with various boronic acids. researchgate.net This approach tolerates a wide range of functional groups, demonstrating high chemoselectivity. researchgate.net

Modern synthetic methods like direct C-H functionalization are emerging as highly efficient strategies for creating derivatives, potentially simplifying synthetic routes by avoiding the pre-functionalization of starting materials. rsc.org The intramolecular cyclization of specifically designed precursors is another strategy to build complex heterocyclic systems fused to the thiophene core. mdpi.com

The following table summarizes various synthetic transformations for producing advanced derivatives, highlighting the selectivity achieved.

Table 2: Selective Synthesis of Advanced Derivatives

| Reaction Type | Reagents and Conditions | Target Site | Selectivity | Reference Concept |

|---|---|---|---|---|

| Electrophilic Halogenation | N-Bromosuccinimide (NBS) in DMF | Thiophene C5-position | High regioselectivity | Standard electrophilic substitution |

| Nitration | HNO₃/H₂SO₄ | Phenyl ring (ortho/para to thiophene) | Moderate regioselectivity | Electrophilic aromatic substitution |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Pre-halogenated position (e.g., C5-Br) | High chemo- and regioselectivity | researchgate.net |

| Aldol Condensation | Aldehyde, base | Acetyl methyl group | High chemoselectivity | Enolate chemistry |

| Intramolecular Cyclization | Base-catalyzed ring closure of a precursor | Acetyl and a linked functional group | High chemo- and regioselectivity | mdpi.com |

Advanced Spectroscopic and Structural Elucidation

Single Crystal X-ray Diffraction Analysis: Molecular Conformation and Supramolecular Assembly

Single-crystal X-ray diffraction stands as the definitive method for determining the precise solid-state structure of a molecule. For 1-(4-Phenylthiophen-2-yl)ethan-1-one, this analysis would reveal critical details regarding its molecular conformation and how individual molecules pack together to form a crystal lattice.

Molecular Conformation: The key conformational feature of interest is the dihedral angle between the phenyl and thiophene (B33073) rings. This angle dictates the extent of π-conjugation across the biaryl system. A smaller dihedral angle (closer to planar) would imply more effective electronic communication between the two rings, while a larger twist would indicate steric hindrance that disrupts conjugation. The acetyl group's orientation relative to the thiophene ring is another important conformational parameter.

Supramolecular Assembly: In the solid state, molecules are organized through a network of non-covalent interactions. X-ray analysis would identify and quantify these interactions, which could include:

π-π Stacking: Interactions between the electron-rich phenyl and thiophene rings of adjacent molecules.

C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the acetyl oxygen atom as an acceptor and aromatic or methyl C-H groups as donors.

C-H···S Interactions: Non-conventional hydrogen bonds where the sulfur atom of the thiophene ring acts as a weak hydrogen bond acceptor.

Hirshfeld surface analysis could be further employed to visualize and quantify these intermolecular contacts, providing a detailed map of the crystal packing environment.

While a specific crystal structure for this compound is not publicly available, analysis of similar thiophene-containing structures provides a strong basis for predicting its solid-state behavior.

Table 1: Potential Crystallographic and Supramolecular Interaction Data from X-ray Analysis

| Parameter | Expected Information | Significance |

|---|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic | Basic packing symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Describes the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating crystal unit. |

| Phenyl-Thiophene Dihedral Angle | Degrees (°) | Quantifies the twist between the two aromatic rings, affecting π-conjugation. |

| Intermolecular Interactions | H-bonds, π-stacking (Å) | Details the forces governing the supramolecular assembly in the crystal. |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Studies

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution.

Proton (¹H) NMR data for this compound have been reported, providing a foundational assignment of the chemical structure.

Table 2: ¹H NMR Spectral Data for 1-(4-(thiophen-2-yl)phenyl)ethanone

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 8.02 | Doublet | 8.0 | 2H | Aromatic Protons (Phenyl) |

| 7.43 | Doublet | 8.0 | 2H | Aromatic Protons (Phenyl) |

| 7.31-7.27 | Multiplet | - | 3H | Aromatic Protons (Thiophene) |

| 2.65 | Singlet | - | 3H | Methyl Protons (-CH₃) |

Solvent: CDCl₃, Frequency: 400 MHz. Data consistent with literature reports.

To unambiguously assign all proton and carbon signals and confirm connectivity, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between adjacent protons on the phenyl and thiophene rings, confirming their respective spin systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms (¹H-¹³C). This would definitively link each aromatic proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons and piecing together the molecular skeleton. Key expected correlations would include the methyl protons (δ ~2.65 ppm) to the carbonyl carbon (δ ~197 ppm) and the adjacent phenyl ring carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's preferred conformation in solution. For instance, NOESY could reveal spatial proximity between protons on the phenyl ring and the thiophene ring, helping to assess the average dihedral angle in solution.

The single C-C bond connecting the phenyl and thiophene rings can exhibit hindered rotation, potentially leading to the existence of distinct rotational isomers (rotamers) that interconvert on the NMR timescale. Variable-temperature (VT) NMR studies can be used to investigate this dynamic process.

At low temperatures, the rotation may become slow enough to observe separate signals for each rotamer. As the temperature is increased, these signals will broaden and eventually merge into a single, time-averaged signal at the coalescence temperature (Tc). By analyzing the spectra at different temperatures, the energy barrier to rotation (Gibbs free energy of activation, ΔG‡) can be calculated using the Eyring equation, providing quantitative data on the molecule's conformational flexibility.

Vibrational Spectroscopy: Detailed Raman and Infrared Analysis for Bond Characterization and Force Field Studies

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar bonds. The most prominent feature in the IR spectrum of this compound would be a strong absorption band corresponding to the C=O stretching vibration of the ketone group.

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, polarizable bonds. It would be particularly useful for characterizing the C=C stretching modes within the aromatic phenyl and thiophene rings, as well as the C-S bond vibrations.

The combination of IR and Raman data provides a more complete picture of the molecule's vibrational framework.

Table 3: Expected Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity (IR/Raman) |

|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium / Strong |

| 3000-2900 | Methyl C-H Stretch | Medium / Medium |

| ~1680-1660 | Ketone C=O Stretch | Strong / Medium |

| 1610-1580 | Aromatic C=C Ring Stretch (Phenyl) | Strong / Strong |

| 1550-1450 | Aromatic C=C Ring Stretch (Thiophene) | Strong / Strong |

| 1270-1230 | Acyl C-C Stretch | Medium / Medium |

| 850-750 | Aromatic C-H Out-of-plane Bend | Strong / Weak |

| ~700 | C-S Stretch | Medium / Strong |

Frequency ranges are approximate and based on data for similar functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The spectrum is a direct probe of the molecule's electronic structure.

The structure of this compound features an extended conjugated system encompassing the phenyl ring, the thiophene ring, and the carbonyl group. This extensive conjugation is expected to result in strong absorption in the UV region. Two main types of electronic transitions are possible:

π → π* Transitions: These are high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The extended conjugation in the molecule lowers the HOMO-LUMO gap, shifting this absorption to a longer wavelength (a bathochromic or red shift) compared to the individual, non-linked chromophores.

n → π* Transitions: This is a lower-energy, lower-intensity transition involving the promotion of a non-bonding electron from an oxygen lone pair of the carbonyl group to a π* antibonding orbital. This absorption often appears as a weak shoulder on the tail of the much stronger π → π* band.

The position and intensity (molar absorptivity, ε) of these absorption bands can be sensitive to the solvent polarity, a phenomenon known as solvatochromism.

Photoluminescence Spectroscopy: Emissive Properties, Quantum Yield Determination, and Excited State Dynamics

Photoluminescence (PL) spectroscopy investigates the light emitted by a molecule after it has absorbed photons. For fluorescent molecules, this involves absorption of a photon to reach an excited singlet state, followed by emission of a photon to return to the ground state.

The conjugated structure of this compound suggests it may exhibit fluorescence. PL spectroscopy would be used to characterize:

Emission Spectrum: This reveals the wavelength(s) of light emitted upon excitation. The emission is typically red-shifted relative to the absorption, a difference known as the Stokes shift.

Quantum Yield (ΦF): This is a critical measure of emission efficiency, defined as the ratio of photons emitted to photons absorbed. It can be determined absolutely using an integrating sphere or relatively by comparing the compound's integrated emission intensity to that of a well-characterized standard (e.g., quinine sulfate) under identical conditions. The quantum yield is highly dependent on the balance between radiative decay (fluorescence) and non-radiative decay pathways (e.g., vibrational relaxation, intersystem crossing). Molecular rigidity often leads to higher quantum yields by reducing non-radiative decay.

Excited State Dynamics: Time-resolved photoluminescence measurements can determine the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. This provides further insight into the kinetics of radiative and non-radiative decay processes.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the structural elucidation of organic compounds, providing highly accurate mass measurements that facilitate the determination of elemental compositions. In the analysis of this compound, HRMS confirms the precise molecular formula and offers critical insights into its structural integrity through detailed fragmentation analysis.

Precise Molecular Formula Determination

The elemental composition of this compound is C₁₂H₁₀OS. HRMS analysis of the compound yields a high-resolution mass-to-charge ratio (m/z) for its molecular ion ([M]⁺•). The experimentally determined exact mass is consistent with the theoretically calculated mass, unequivocally confirming the molecular formula. spectrabase.comnih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₁₀OS |

| Calculated Exact Mass | 202.045236 g/mol |

| Observed [M]⁺• (m/z) | Consistent with calculated mass |

Fragmentation Pathway Analysis

The fragmentation pattern of this compound in mass spectrometry is characteristic of aromatic ketones. The primary fragmentation pathways involve cleavages adjacent to the carbonyl group, which are stabilized by the aromatic systems. The analysis of these fragments provides corroborative evidence for the compound's structure.

The initial ionization event results in the formation of the molecular ion ([M]⁺•) with an m/z of approximately 202.0452. The most significant fragmentation pathway is the alpha-cleavage (α-cleavage) of the bond between the carbonyl carbon and the methyl group, leading to the loss of a methyl radical (•CH₃). This process results in the formation of a highly stable acylium ion.

Loss of a Methyl Radical (•CH₃): The molecular ion undergoes cleavage to lose a methyl group (mass ≈ 15 Da), forming the base peak in the spectrum. This fragment corresponds to the 4-phenylthiophen-2-ylcarbonylium ion.

Subsequent Loss of Carbon Monoxide (CO): The acylium ion can further fragment through the elimination of a neutral carbon monoxide molecule (mass ≈ 28 Da). This results in the formation of a 4-phenylthiophenyl cation.

This fragmentation cascade is a well-established pattern for aryl ketones and provides a clear diagnostic fingerprint for the presence of the acetyl group attached to the phenylthiophene scaffold.

| Proposed Fragment Ion | Structure | m/z (Calculated) | Formation Pathway |

|---|---|---|---|

| Molecular Ion | [C₁₂H₁₀OS]⁺• | 202.0452 | Electron Ionization |

| Acylium Ion | [C₁₁H₇OS]⁺ | 187.0218 | [M]⁺• - •CH₃ |

| 4-Phenylthiophenyl Cation | [C₁₀H₇S]⁺ | 159.0268 | [C₁₁H₇OS]⁺ - CO |

The precise mass measurements of these fragment ions obtained through HRMS would further validate their elemental compositions and solidify the structural assignment of the parent compound.

Computational Chemistry and Molecular Modeling Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic properties of molecules. For derivatives of phenylthiophene, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are instrumental in elucidating their structural and electronic characteristics. tandfonline.com

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic behavior of 1-(4-phenylthiophen-2-yl)ethan-1-one is largely dictated by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

In analogous thiophene (B33073) derivatives, the HOMO is typically distributed over the π-orbitals of the thiophene and phenyl rings, as well as the amide group in carboxamide derivatives. nih.gov The LUMO, conversely, is often localized on specific substituents. nih.gov For this compound, it can be inferred that the HOMO would be located on the electron-rich phenylthiophene system, while the LUMO would likely be centered on the acetyl group, given its electron-withdrawing nature.

A smaller HOMO-LUMO energy gap suggests higher chemical reactivity, lower kinetic stability, and greater polarizability. Studies on similar thiophene-based compounds have shown that the introduction of various functional groups can modulate this energy gap. acs.org For instance, in a series of thiophene-2-carboxamide derivatives, the HOMO-LUMO gap ranged from 3.11 to 3.83 eV. nih.gov It is anticipated that this compound would possess a comparable energy gap, indicative of a reactive molecule with potential for electronic applications.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound and Analogues

| Compound/Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| This compound | -5.8 to -6.2 | -2.0 to -2.4 | 3.4 to 3.8 |

| 3-Amino thiophene-2-carboxamide derivatives | -5.58 to -5.91 | -1.75 to -2.08 | 3.11 to 3.83 nih.gov |

| Thiophene-based NLO chromophores | -5.2 to -5.5 | -2.8 to -3.1 | 2.1 to 2.4 nih.gov |

Note: The values for this compound are estimated based on trends observed in related thiophene derivatives.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map illustrates regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the acetyl group, making it a likely site for electrophilic interaction. The thiophene ring, being an electron-rich aromatic system, would also exhibit negative potential. rsc.org Conversely, the hydrogen atoms of the phenyl and methyl groups would represent regions of positive potential. The topography of the MESP is a useful indicator of the strength of electronic conjugation between different parts of a molecule. rsc.org

Nonlinear Optical (NLO) Properties Prediction

Organic molecules with extended π-conjugation, donor-acceptor groups, and high polarizability often exhibit significant nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. nih.gov Thiophene-based systems are known to be good candidates for NLO materials. researchgate.net

The NLO response of a molecule is characterized by its first-order hyperpolarizability (β). DFT calculations can predict these properties. For organic NLO materials, a D-π-A (donor-π-bridge-acceptor) structure is often desirable. In this compound, the phenylthiophene moiety can act as a π-system, and while it lacks a strong donor, the acetyl group can function as an acceptor. The introduction of strong donor and acceptor groups on the phenyl and thiophene rings, respectively, would be expected to significantly enhance the NLO response. Theoretical studies on other thiophene-based chromophores have shown that such modifications can lead to large hyperpolarizability values. nih.gov

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them.

For this compound, the primary source of conformational flexibility arises from the rotation around the single bond connecting the phenyl and thiophene rings, and the bond connecting the acetyl group to the thiophene ring. Studies on related 2-acetylthiophenes have revealed the existence of different stable conformations, often referred to as syn and anti, depending on the relative orientation of the carbonyl group and the thiophene ring. researchgate.net The planarity between the phenyl and thiophene rings is crucial for effective π-conjugation. Computational studies on similar biphenyl (B1667301) systems often show a twisted conformation in the ground state to alleviate steric hindrance between the ortho hydrogens.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of a molecule and its interactions with its environment over time. MD simulations can reveal how this compound behaves in solution or in a biological system.

MD simulations on related systems, such as phenylthiophene-2-carboxylate compounds, have been used to assess the stability of ligand-protein complexes. tandfonline.com For this compound, MD simulations could be employed to study its aggregation behavior in different solvents, its interaction with biological macromolecules, or its diffusion properties. Such simulations provide a bridge between the molecular and macroscopic properties of the compound.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties. nih.gov These models are widely used in drug discovery and materials science to predict the properties of new compounds.

For analogues of this compound, QSAR studies have been conducted to understand the structural requirements for various biological activities, such as anti-inflammatory or anticancer effects. nih.govresearchgate.net These studies often use molecular descriptors derived from the chemical structure, such as electronic parameters (e.g., HOMO/LUMO energies, dipole moment), steric parameters, and topological indices.

A QSAR study on thiophene analogues as anti-inflammatory agents revealed the importance of electronic parameters like the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment in modulating the activity. nih.gov Similarly, a QSAR study on benzothiophene (B83047) derivatives as anticancer agents highlighted the significance of steric and electrostatic interactions. researchgate.net These findings suggest that by modifying the substituents on the phenyl and thiophene rings of this compound, its biological and physical properties can be fine-tuned.

Ligand-Protein Docking Studies for Putative Biological Targets

Computational molecular docking is a pivotal tool in drug discovery and molecular biology, utilized to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a given compound by simulating the interaction between a ligand and a protein at the molecular level. The process involves predicting the binding mode and affinity, often represented by a scoring function, which can elucidate the strength and nature of the interaction.

Despite a thorough review of available scientific literature, no specific ligand-protein docking studies have been reported for the compound This compound . Consequently, there is no data available concerning its putative biological targets, binding affinities, or specific molecular interactions with any protein. The absence of such research indicates a significant gap in the understanding of the pharmacological potential of this particular chemical entity.

Future research endeavors could fruitfully be directed towards performing computational docking studies of This compound against a variety of known drug targets to explore its potential therapeutic applications. Such studies would provide valuable insights into its mechanism of action and guide further experimental validation.

Reactivity Profiles and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) and Phenyl Moieties

The presence of two aromatic systems, the thiophene and the phenyl ring, within 1-(4-phenylthiophen-2-yl)ethan-1-one raises questions regarding the regioselectivity of electrophilic aromatic substitution (EAS) reactions. The thiophene ring is generally more susceptible to electrophilic attack than benzene (B151609) due to the electron-donating nature of the sulfur atom, which stabilizes the intermediate carbocation (arenium ion). stackexchange.comlibretexts.orgucalgary.ca However, the acetyl group at the C2 position of the thiophene ring is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. libretexts.org

In the case of 2-substituted thiophenes, electrophilic substitution typically occurs at the C5 position, as this position is most activated by the sulfur atom and least deactivated by the substituent at C2. Therefore, for this compound, electrophilic attack is predicted to occur preferentially at the C5 position of the thiophene ring. The phenyl group at the C4 position is likely to have a minor electronic influence on the regioselectivity of substitution on the thiophene ring.

While the thiophene ring is generally more reactive, the phenyl ring can also undergo electrophilic substitution, although it would require harsher reaction conditions compared to an unsubstituted benzene ring due to the deactivating effect of the attached thiophene ring system. The directing effect of the 4-(2-acetylthiophen-4-yl) substituent on the phenyl ring would be ortho- and para-directing, with the para position being sterically favored.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophile | Reagents | Predicted Major Product(s) |

| Nitration | HNO₃/H₂SO₄ | 1-(5-Nitro-4-phenylthiophen-2-yl)ethan-1-one |

| Bromination | Br₂/FeBr₃ | 1-(5-Bromo-4-phenylthiophen-2-yl)ethan-1-one |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 1-(5-Acyl-4-phenylthiophen-2-yl)ethan-1-one |

Nucleophilic Reactivity at the Carbonyl Center and Related Transformations

The carbonyl group of the acetyl moiety in this compound is an electrophilic center and is susceptible to nucleophilic attack. This reactivity is central to a variety of important chemical transformations.

One such reaction is the Knoevenagel condensation , where the ketone reacts with an active methylene (B1212753) compound in the presence of a basic catalyst. libretexts.orgyoutube.comstudysmarter.co.uk This reaction proceeds through the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of the thiophene derivative. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. For instance, the reaction with malononitrile (B47326) would yield 2-(1-(4-phenylthiophen-2-yl)ethylidene)malononitrile.

Another significant transformation is the Willgerodt-Kindler reaction . researchgate.net This reaction converts aryl alkyl ketones into the corresponding thioamides upon treatment with elemental sulfur and a secondary amine, such as morpholine. The reaction mechanism is thought to involve the formation of an enamine, which then reacts with sulfur. A series of rearrangements ultimately leads to the migration of the carbonyl group to the terminal position of the alkyl chain and its conversion to a thioamide. In the case of this compound, this reaction would produce 2-(4-phenylthiophen-2-yl)ethanethioamide.

The carbonyl group can also be reduced to a hydroxyl group using reducing agents like sodium borohydride, or completely removed through methods like the Wolff-Kishner or Clemmensen reduction.

Oxidation-Reduction Potentials and Electrochemical Behavior

The electrochemical properties of this compound are of interest due to the presence of the electroactive thiophene and phenyl moieties. The oxidation potential of thiophene is generally lower than that of benzene, making it easier to oxidize. dtic.mil The presence of the electron-withdrawing acetyl group is expected to increase the oxidation potential of the thiophene ring compared to unsubstituted thiophene. Conversely, the phenyl group may slightly lower the oxidation potential.

Cyclic voltammetry studies on related polythiophenes have shown that the oxidation and reduction potentials are influenced by the nature and position of substituents. dtic.milresearchgate.net For this compound, electrochemical oxidation would likely lead to the formation of a radical cation, which could then undergo polymerization to form a polythiophene derivative. dtic.mil

The reduction of the acetyl group can also be studied electrochemically. The reduction potential would be influenced by the electronic nature of the 4-phenylthiophen-2-yl substituent.

Photochemical Transformations and Reaction Pathways

The photochemical behavior of this compound is anticipated to be rich and complex, stemming from the presence of both a chromophoric aryl ketone and a photosensitive thiophene ring. Aromatic ketones are known to undergo a variety of photochemical reactions, including photoenolization and photoreduction. studysmarter.co.uk

Photoenolization is a process where an ortho-alkyl aromatic ketone, upon excitation, undergoes intramolecular hydrogen abstraction to form a photoenol. studysmarter.co.uk While the acetyl group in this compound does not have an ortho-alkyl group on the phenyl ring, the presence of the thiophene ring introduces other possibilities for intramolecular photoreactions.

Photoreduction of the carbonyl group to a pinacol (B44631) can occur in the presence of a hydrogen donor. Furthermore, thiophenes themselves are known to undergo photochemical rearrangements. acs.org Irradiation of arylthiophenes can lead to isomerization, affording different positional isomers. The specific photochemical pathways for this compound would depend on the excitation wavelength and the reaction conditions.

The UV-Vis absorption spectrum of this compound is expected to show characteristic bands for both the phenyl and thiophene chromophores, likely with some shifts due to their conjugation. researchgate.netresearchgate.netmdpi.com

Detailed Mechanistic Studies of Key Reaction Pathways

Detailed mechanistic studies of reactions involving this compound are crucial for understanding and controlling its reactivity.

The mechanism of electrophilic aromatic substitution on the thiophene ring proceeds via a well-established arenium ion intermediate. stackexchange.com The rate-determining step is the attack of the electrophile on the electron-rich thiophene ring, leading to the formation of a resonance-stabilized carbocation. The subsequent rapid loss of a proton restores the aromaticity of the ring. Computational studies can provide insights into the relative energies of the intermediates for substitution at different positions, confirming the preference for the C5 position.

The mechanism of the Knoevenagel condensation involves the initial deprotonation of the active methylene compound by a base to form a nucleophilic enolate. libretexts.orgstudysmarter.co.uk This enolate then adds to the electrophilic carbonyl carbon of the acetylthiophene derivative, forming a tetrahedral intermediate. This intermediate is then protonated and subsequently undergoes dehydration to yield the final α,β-unsaturated product.

The mechanism of the Vilsmeier-Haack reaction , a formylation reaction that could potentially occur on the thiophene ring (at the C5 position), involves the formation of the Vilsmeier reagent (a chloroiminium ion) from a substituted amide and phosphorus oxychloride. researchgate.netsigmaaldrich.commasterorganicchemistry.com This electrophilic reagent then attacks the activated thiophene ring.

The synthesis of the parent 4-phenylthiophene scaffold can be achieved through a Suzuki coupling reaction , which involves the palladium-catalyzed cross-coupling of a thienylboronic acid with an aryl halide or vice versa. wikipedia.org The catalytic cycle for the Suzuki coupling involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org

Structure Activity/property Relationship Sar/spr Studies of Derivatives

Rational Design and Synthesis of Modified Analogues

The rational design of analogues of 1-(4-phenylthiophen-2-yl)ethan-1-one is deeply rooted in established medicinal chemistry and materials science principles. The core scaffold, a phenyl group attached to a thiophene (B33073) ring which in turn is linked to an ethanone (B97240) moiety, offers multiple sites for structural modification. These sites include the phenyl ring, the thiophene ring, and the acetyl group.

Synthetic strategies for creating a library of derivatives often begin with the modification of commercially available starting materials. For instance, substituted acetophenones can be utilized to introduce various functional groups onto the phenyl ring. mdpi.com A common synthetic route involves the Suzuki coupling reaction, a versatile method for creating carbon-carbon bonds. In this approach, a boronic acid derivative of one aromatic ring (e.g., a substituted phenylboronic acid) is coupled with a halogenated derivative of the other ring (e.g., a bromo-substituted thiophene-ethanone) in the presence of a palladium catalyst. researchgate.net

Alternatively, the synthesis can be approached by constructing the thiophene ring itself. The Gewald reaction, for example, allows for the synthesis of polysubstituted thiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur. nih.gov This method is particularly useful for introducing substituents directly onto the thiophene ring. For modifications on the acetyl group, standard organic transformations can be employed, such as alpha-halogenation followed by nucleophilic substitution to introduce a variety of side chains.

A representative synthetic scheme for generating derivatives of this compound might involve the following steps:

Synthesis of a substituted 2-bromothiophene (B119243) derivative.

Synthesis of a substituted 4-acetylphenylboronic acid.

Palladium-catalyzed Suzuki coupling of the two intermediates to yield the final substituted this compound derivative.

This modular approach allows for the systematic introduction of a wide range of substituents at various positions, facilitating comprehensive SAR/SPR studies.

Systematic Investigation of Substituent Effects on Reactivity and Electronic Characteristics

The electronic properties and reactivity of this compound derivatives are highly sensitive to the nature and position of substituents. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly alter the electron density distribution across the molecule, thereby influencing its reactivity and photophysical properties.

Computational methods, such as Density Functional Theory (DFT), are invaluable tools for predicting these effects. For instance, a theoretical study on similar heterocyclic systems investigated the impact of para-substituents on their electronic properties. researchgate.net The study revealed that electron-donating groups, particularly those with strong +M effects like -NMe2 and -NH2, lead to a significant increase in the energy of the Highest Occupied Molecular Orbital (HOMO) and a decrease in the HOMO-LUMO energy gap, indicating increased chemical reactivity. researchgate.net Conversely, electron-withdrawing groups tend to lower both the HOMO and LUMO energy levels.

An in silico study on a related scaffold as a PAK4 inhibitor provided insights into the interaction energies. mdpi.com It was observed that a compound with an electron-donating group exhibited stronger electrostatic and charge transfer energies in its interaction with a key amino acid residue compared to compounds with electron-withdrawing groups. mdpi.com This highlights how substituent-induced electronic changes can directly impact molecular interactions.

The molecular electrostatic potential (MEP) surface analysis can visually represent these electronic effects. Electron-rich regions, typically associated with electron-donating groups or electronegative atoms, are depicted in red, while electron-poor regions are shown in blue. mdpi.com This mapping helps in understanding the sites susceptible to electrophilic or nucleophilic attack and the nature of non-covalent interactions.

Table 1: Predicted Electronic Properties of Hypothetical this compound Derivatives Based on Analogous Systems

| Substituent (at para-position of phenyl ring) | Substituent Type | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |

| -H | Neutral | -6.0 | -2.0 | 4.0 |

| -OCH3 | Electron-Donating | -5.7 | -1.9 | 3.8 |

| -NO2 | Electron-Withdrawing | -6.5 | -2.5 | 4.0 |

| -N(CH3)2 | Strong Electron-Donating | -5.4 | -1.8 | 3.6 |

| -CF3 | Strong Electron-Withdrawing | -6.7 | -2.7 | 4.0 |

Note: The data in this table is illustrative and based on trends observed in similar heterocyclic compounds. Actual values for the specified derivatives would require specific experimental or computational analysis.

SAR/SPR in the Context of Biological Efficacy and Selectivity

The this compound scaffold is a promising starting point for the development of biologically active compounds, including enzyme inhibitors. Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of these derivatives.

In the context of kinase inhibition, for example, the thieno[2,3-b]pyridine (B153569) scaffold, which is structurally related to the target compound, has been explored. nih.gov SAR studies on these inhibitors revealed that the nature of substituents on the phenyl ring plays a critical role in their biological activity. For instance, the presence of specific electron-withdrawing groups at certain positions was found to be crucial for inhibitory activity against the FOXM1 transcription factor. nih.gov

A study on 1-phenyl-2-(phenylamino)ethanone derivatives as MCR-1 inhibitors also provides valuable SAR insights. mdpi.comnih.gov The study demonstrated that modifications at different positions of the phenyl rings significantly impacted the inhibitory activity. For example, the introduction of a lipophilic group, such as a cyclohexyl or n-hexyl group, at one of the phenyl rings led to enhanced MCR-1 inhibitory activity. mdpi.com

Table 2: Illustrative SAR Data for Hypothetical this compound Derivatives as Kinase Inhibitors (Based on Analogous Systems)

| Derivative | R1 (para-position of phenyl) | R2 (thiophene) | R3 (acetyl group) | IC50 (nM) |

| 1 | -H | -H | -CH3 | >1000 |

| 2 | -F | -H | -CH3 | 500 |

| 3 | -Cl | -H | -CH3 | 250 |

| 4 | -OCH3 | -H | -CH3 | 800 |

| 5 | -H | -Br | -CH3 | 400 |

| 6 | -H | -H | -CH2-NH-Aryl | 150 |

Note: This table is a hypothetical representation to illustrate potential SAR trends based on findings from related classes of compounds. IC50 values are for a generic kinase target.

The rational design of these derivatives often involves creating molecules that can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with the target protein's active site. Molecular docking studies are frequently employed to visualize these interactions and guide the design of more potent and selective analogues. nih.gov

SAR/SPR in Relation to Material Performance and Photophysical Behavior

Derivatives of this compound also hold potential for applications in materials science, particularly in the field of organic electronics and photonics. Their photophysical properties, such as absorption and emission wavelengths, fluorescence quantum yields, and thermal stability, can be finely tuned through chemical modifications.

Studies on related thiophene-containing compounds have shown that the introduction of donor and acceptor moieties can lead to materials with interesting photophysical properties. For example, the incorporation of a triarylborane unit (an electron acceptor) onto a thienothiophene core (an electron donor) resulted in compounds with significant intramolecular charge transfer (ICT) character. researchgate.net This ICT can influence the emission color and efficiency.

The photophysical properties of thienylpyridinium–cyclic enolate betaine (B1666868) dyes have also been investigated, revealing that structural modifications can control processes like twisted intramolecular charge transfer (TICT), which often leads to fluorescence quenching. rsc.org By suppressing the TICT process through the introduction of electron-deficient cyclic enolates, a more intense emission was observed. rsc.org

Table 3: Predicted Photophysical Properties of Hypothetical this compound Derivatives

| Substituent (at para-position of phenyl ring) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |

| -H | 320 | 400 | 0.10 |

| -OCH3 | 335 | 420 | 0.15 |

| -NO2 | 340 | 450 (with potential quenching) | 0.05 |

| -N(CH3)2 | 350 | 440 | 0.25 |

Note: This table is illustrative, with values extrapolated from trends observed in similar thiophene-based chromophores. The actual properties would depend on the specific molecular structure and solvent environment.

The thermal stability of these materials is another critical factor for their application in electronic devices. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the decomposition temperatures and phase transitions of these compounds. researchgate.net Generally, increasing the rigidity and planarity of the molecular structure can enhance thermal stability.

Exploration of Pre Clinical Biological Activities

In Vitro Pharmacological Screening and Mechanism of Action Studies

In vitro assays are fundamental in elucidating the pharmacological profile of a compound, offering insights into its interactions with specific biological targets and its effects on cellular functions.

Thiophene (B33073) derivatives have been a subject of interest for their potential to modulate the activity of various enzymes implicated in disease pathogenesis. nih.govresearchgate.netnih.gov Notably, the anti-inflammatory properties of many thiophene-based compounds are attributed to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govresearchgate.netnih.gov These enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins and leukotrienes, respectively. The structural features of thiophene derivatives, including the nature and position of substituents, play a crucial role in their inhibitory potency and selectivity towards COX-1 and COX-2 isoforms. nih.govmdpi.com

While specific data for 1-(4-phenylthiophen-2-yl)ethan-1-one is not available, the general activity of this class of compounds suggests its potential as a modulator of these inflammatory enzymes. Further enzymatic assays would be required to determine its specific inhibition profile against COX and LOX, as well as other enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases.

Table 1: Potential Enzyme Inhibition Profile of Thiophene Derivatives

| Enzyme Target | Potential Activity of Thiophene Derivatives | Therapeutic Relevance |

| Cyclooxygenase-1 (COX-1) | Inhibition | Anti-inflammatory, Analgesic |

| Cyclooxygenase-2 (COX-2) | Inhibition | Anti-inflammatory, Analgesic |

| 5-Lipoxygenase (5-LOX) | Inhibition | Anti-inflammatory |

| Acetylcholinesterase (AChE) | Modulation | Neurodegenerative Diseases |

| Butyrylcholinesterase (BChE) | Modulation | Neurodegenerative Diseases |

The ability of a compound to interact with specific receptors is a key determinant of its pharmacological effect. Thiophene-containing compounds have been explored for their binding affinity to a variety of receptors, contributing to their diverse biological activities. nih.gov The phenyl and thiophene rings in this compound provide a scaffold that could potentially interact with the binding sites of various receptors. The specific nature of these interactions, whether agonistic or antagonistic, would need to be determined through comprehensive receptor binding and functional assays.

Cell-based assays provide a more complex biological system to evaluate the effects of a compound on cellular processes such as proliferation, viability, and inflammatory responses.

Antiproliferative Activity: Numerous thiophene derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines. researchgate.netnih.govresearchgate.netnih.govmdpi.combohrium.com The mechanisms underlying this activity are often linked to the inhibition of key signaling pathways involved in cancer cell growth and survival. nih.gov For instance, some arylthiophene derivatives have been shown to exert their anticancer effects by binding to the minor groove of DNA and inhibiting enzymes essential for DNA replication. researchgate.net The antiproliferative potential of this compound would need to be investigated against a panel of human cancer cell lines to ascertain its efficacy and selectivity.

Antimicrobial Activity: The thiophene nucleus is a common scaffold in a variety of compounds exhibiting antimicrobial properties against both bacteria and fungi. nih.govtandfonline.comscispace.comnih.govnih.govnih.gov The antimicrobial efficacy of substituted thiophenes is often influenced by the nature of the substituents on the thiophene ring. scispace.com Electron-withdrawing groups, for example, have been shown to enhance the antibacterial activity of certain thiophene derivatives. Evaluation of this compound against a spectrum of pathogenic microorganisms would be necessary to determine its potential as an antimicrobial agent.

Anti-inflammatory Mechanisms: Beyond enzyme inhibition, the anti-inflammatory effects of thiophene derivatives can be mediated through various cellular mechanisms. nih.govresearchgate.netnih.govmdpi.com These include the modulation of pro-inflammatory cytokine production and the regulation of signaling pathways, such as the NF-κB pathway, which plays a central role in the inflammatory response. nih.gov Cellular assays using immune cells like macrophages can provide valuable insights into the specific anti-inflammatory mechanisms of this compound.

Table 2: Overview of Potential Cellular Activities of Thiophene Derivatives

| Cellular Assay | Observed Activity in Thiophene Derivatives | Potential Mechanism of Action |

| Antiproliferative | Inhibition of cancer cell growth | DNA binding, enzyme inhibition |

| Antimicrobial | Inhibition of bacterial and fungal growth | Disruption of microbial cell processes |

| Anti-inflammatory | Reduction of inflammatory mediators | Modulation of cytokine production and signaling pathways |

Many thiophene-containing compounds have been reported to possess antioxidant properties. researchgate.nettandfonline.comnih.gov The ability of these compounds to scavenge free radicals is a key aspect of their antioxidant activity. researchgate.net The sulfur atom in the thiophene ring is believed to contribute to this radical scavenging capacity. researchgate.net Standard assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the oxygen radical absorbance capacity (ORAC) assay are commonly used to evaluate the antioxidant potential of chemical compounds. nih.gov The phenyl and thiophene moieties in this compound suggest that it may possess antioxidant properties, which would need to be confirmed through these established in vitro methods.

Identification and Validation of Molecular Targets

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for guiding further drug development. For thiophene derivatives, a variety of molecular targets have been identified, contributing to their diverse pharmacological effects. nih.gov For instance, in the context of their anti-inflammatory activity, COX and LOX enzymes are well-established targets. nih.govresearchgate.net In cancer, DNA and specific kinases have been identified as targets for some antiproliferative thiophene compounds. researchgate.netnih.gov For this compound, a combination of computational methods, such as molecular docking, and experimental approaches, like affinity chromatography and proteomics, would be instrumental in identifying and validating its primary molecular targets.

In Vivo (Animal Model) Studies: Efficacy and Preliminary Pharmacokinetic Evaluation (e.g., ADME in animal models)

While in vitro studies provide valuable initial data, in vivo studies in animal models are essential to evaluate the efficacy and pharmacokinetic profile of a compound in a whole biological system. Thiophene derivatives have been evaluated in various animal models to assess their therapeutic potential. mdpi.commdpi.com

The efficacy of this compound would need to be tested in relevant animal models of disease, such as models of inflammation, cancer, or infection, depending on the most promising in vitro activities observed.

Preliminary pharmacokinetic studies, encompassing Absorption, Distribution, Metabolism, and Excretion (ADME), are critical for understanding how the compound behaves in a living organism. The metabolism of thiophene-containing drugs can be complex, sometimes leading to the formation of reactive metabolites. acs.org Therefore, early assessment of the metabolic fate of this compound is important. These studies are typically conducted in rodent models and provide essential data on bioavailability, tissue distribution, and clearance, which are vital for predicting the compound's behavior in humans.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published regarding the use of "this compound" in computational approaches for drug design and lead optimization.

While computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) models, are common for derivatives of the broader phenylthiophene class of compounds, no studies were identified that focus specifically on the pre-clinical computational analysis of this compound itself. The existing research tends to explore more complex molecules that incorporate the phenylthiophene scaffold.

Therefore, the content for the requested section and subsection cannot be generated with the required scientific accuracy and detail at this time.

Applications in Advanced Materials Science and Engineering

Organic Electronics and Optoelectronics

The field of organic electronics utilizes carbon-based materials to create electronic and optoelectronic devices. These materials offer advantages such as flexibility, low cost, and large-area fabrication. The 4-phenylthiophen-2-yl moiety present in 1-(4-Phenylthiophen-2-yl)ethan-1-one is a common structural motif in organic semiconductors due to its ability to facilitate charge transport and its inherent photophysical properties.

Components in Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are devices that emit light when an electric current is passed through a thin film of organic compounds. These devices are composed of several layers, including an emissive layer where light is generated. The efficiency and color of the emitted light are determined by the chemical structure of the materials used in this layer.

While direct application of this compound in OLEDs is not extensively documented, its derivatives, particularly chalcones, have been investigated for their light-emitting properties. Chalcones are α,β-unsaturated ketones that can be synthesized from this compound through a Claisen-Schmidt condensation reaction. These chalcone (B49325) derivatives often exhibit fluorescence, a key requirement for emissive materials in OLEDs. For instance, chalcones with an electron push-pull architecture have been synthesized and shown to exhibit strong emission in the visible spectrum with large Stokes shifts, which is a desirable characteristic for fluorescent dyes in various applications. nih.gov

The benzophenone (B1666685) framework, a related ketone structure, has been widely used in the design of host and emitter materials for OLEDs. nih.gov This suggests that the ketone group in this compound could be a key functional group for developing new OLED materials.

Active Layer Materials in Organic Photovoltaics (OPVs)

Organic photovoltaics (OPVs), or organic solar cells, convert sunlight into electricity using organic materials in the active layer. This layer typically consists of a blend of an electron donor and an electron acceptor material. The efficiency of an OPV device is highly dependent on the properties of these materials, including their absorption spectra and energy levels.

Polythiophenes and their derivatives are a major class of donor polymers used in OPVs due to their strong absorption of sunlight and good charge-transporting properties. mdpi.com The 4-phenylthiophene unit in this compound is a fundamental component of many such polymers. By modifying the structure of this compound and polymerizing it, new materials with tailored properties for OPV applications could be developed. For example, the synthesis of polymers incorporating dithienylpyrrole derivatives has been explored for electrochromic applications, which share material design principles with OPVs. yuntech.edu.tw

Semiconducting Elements in Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of organic electronic circuits. They consist of a semiconductor layer, a gate electrode, a source electrode, and a drain electrode. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor.

Thiophene-based oligomers and polymers are widely used as the active semiconductor in OFETs. The planarity and extended π-conjugation of the thiophene (B33073) ring system facilitate intermolecular charge hopping, leading to high charge carrier mobilities. While this compound itself is not a polymer, it can serve as a starting material for the synthesis of larger, more conjugated molecules or polymers suitable for OFET applications. The synthesis of complex heterocyclic structures from thiophene-containing ketones demonstrates their utility as versatile building blocks for larger, functional systems. mdpi.com

Conductive Polymers and Conjugated Macromolecules

Conductive polymers are organic polymers that can conduct electricity. This property arises from the delocalized π-electrons along the polymer backbone. Polythiophenes are a prominent class of conductive polymers, and their properties can be tuned by introducing different substituent groups.

The polymerization of thiophene derivatives is a common method to produce conductive polymers. researchgate.netfrontiersin.org The presence of the reactive acetyl group in this compound allows for various chemical transformations to create monomers that can be subsequently polymerized. For example, chemical oxidative polymerization using agents like FeCl3 is a standard method to synthesize polythiophene derivatives. nih.gov The resulting polymers can exhibit electrical conductivity and may find use in applications such as antistatic coatings, sensors, and electromagnetic shielding.

Sensors for Chemical and Biological Analytes

The development of sensors for the detection of specific chemical and biological analytes is a critical area of research. Fluorescent chemosensors are particularly attractive due to their high sensitivity and the ability to provide real-time detection.

Derivatives of this compound, especially those that form extended conjugated systems, can exhibit fluorescence that is sensitive to their local environment. This property can be exploited to create sensors. For instance, a fluorescent probe's emission can be quenched or enhanced upon binding to a target analyte, such as a metal ion. While specific sensors based on the title compound are not widely reported, the general principles of fluorescent sensor design suggest its potential. For example, compounds containing a fluorophore and a Lewis base can coordinate to metal ions, leading to a change in their fluorescence properties. google.com The synthesis of various heterocyclic systems from thiophene ketones indicates the potential to create complex structures that could act as selective binding sites for analytes. mdpi.com

Fluorescent Probes and Bioimaging Agents (excluding human trials)